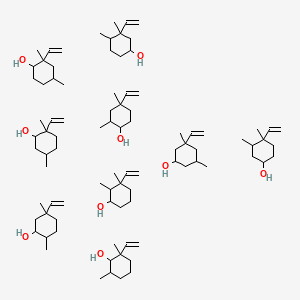
2-Ethenyl-2,4-dimethylcyclohexan-1-ol;2-ethenyl-2,5-dimethylcyclohexan-1-ol;2-ethenyl-2,6-dimethylcyclohexan-1-ol;3-ethenyl-2,3-dimethylcyclohexan-1-ol;3-ethenyl-3,4-dimethylcyclohexan-1-ol;3-ethenyl-3,5-dimethylcyclohexan-1-ol;4-ethenyl-2,4-dimethylcyclohexan-1-ol;4-ethenyl-3,4-dimethylcyclohexan-1-ol;5-ethenyl-2,5-dimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compounds “2-Ethenyl-2,4-dimethylcyclohexan-1-ol; 2-ethenyl-2,5-dimethylcyclohexan-1-ol; 2-ethenyl-2,6-dimethylcyclohexan-1-ol; 3-ethenyl-2,3-dimethylcyclohexan-1-ol; 3-ethenyl-3,4-dimethylcyclohexan-1-ol; 3-ethenyl-3,5-dimethylcyclohexan-1-ol; 4-ethenyl-2,4-dimethylcyclohexan-1-ol; 4-ethenyl-3,4-dimethylcyclohexan-1-ol; 5-ethenyl-2,5-dimethylcyclohexan-1-ol” are a group of structurally related organic compounds These compounds are characterized by a cyclohexane ring with various ethenyl and dimethyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the alkylation of cyclohexanol derivatives. For example, 2,5-dimethylcyclohexanol can be synthesized through the reduction of 2,5-dimethylcyclohexanone using sodium borohydride in methanol . The ethenyl group can be introduced via a Wittig reaction or similar alkylation methods.
Industrial Production Methods
Industrial production of these compounds may involve catalytic hydrogenation and subsequent functional group transformations. The specific conditions and catalysts used can vary depending on the desired substitution pattern on the cyclohexane ring.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the ethenyl group to form saturated derivatives.
Substitution: Halogenation or nitration at specific positions on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,5-dimethylcyclohexanol can yield 2,5-dimethylcyclohexanone .
Aplicaciones Científicas De Investigación
These compounds have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclohexane derivatives on biological systems.
Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific chemical structure and the context in which they are used. For example, in biological systems, they may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylcyclohexanol: A closely related compound with similar structural features.
2,4-Dimethylcyclohexanol: Another similar compound with different substitution patterns.
Uniqueness
The unique combination of ethenyl and dimethyl substitutions on the cyclohexane ring gives these compounds distinct chemical and physical properties. This makes them valuable for specific applications where other cyclohexane derivatives may not be suitable .
Propiedades
Fórmula molecular |
C90H162O9 |
|---|---|
Peso molecular |
1388.2 g/mol |
Nombre IUPAC |
2-ethenyl-2,4-dimethylcyclohexan-1-ol;2-ethenyl-2,5-dimethylcyclohexan-1-ol;2-ethenyl-2,6-dimethylcyclohexan-1-ol;3-ethenyl-2,3-dimethylcyclohexan-1-ol;3-ethenyl-3,4-dimethylcyclohexan-1-ol;3-ethenyl-3,5-dimethylcyclohexan-1-ol;4-ethenyl-2,4-dimethylcyclohexan-1-ol;4-ethenyl-3,4-dimethylcyclohexan-1-ol;5-ethenyl-2,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/9C10H18O/c1-4-10(3)6-8(2)5-9(11)7-10;1-4-10(3)6-5-9(11)8(2)7-10;1-4-10(3)6-5-9(11)7-8(10)2;1-4-10(3)6-5-8(2)9(11)7-10;1-4-10(3)7-9(11)6-5-8(10)2;1-4-10(3)6-5-8(2)7-9(10)11;1-4-10(3)7-8(2)5-6-9(10)11;1-4-10(3)7-5-6-9(11)8(10)2;1-4-10(3)7-5-6-8(2)9(10)11/h9*4,8-9,11H,1,5-7H2,2-3H3 |
Clave InChI |
SYJCZYPUQCTVNV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)O)(C)C=C.CC1CCC(C(C1)(C)C=C)O.CC1CCCC(C1O)(C)C=C.CC1CCC(CC1O)(C)C=C.CC1CCC(CC1(C)C=C)O.CC1CC(CC(C1)(C)C=C)O.CC1CC(CCC1(C)C=C)O.CC1CC(CCC1O)(C)C=C.CC1C(CCCC1(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


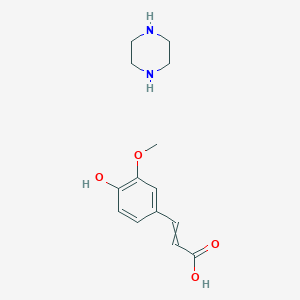
![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)
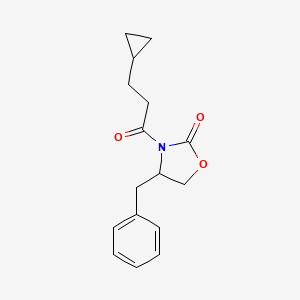
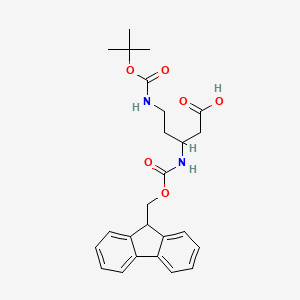
![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)
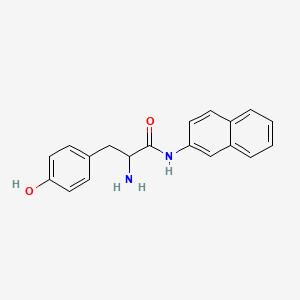
![4-[[6-amino-2-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13400985.png)
![[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13400996.png)
![2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B13401002.png)

![(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13401011.png)
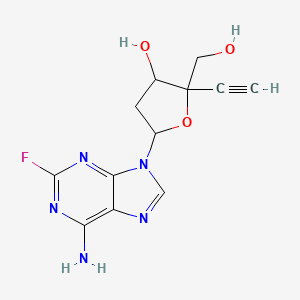
![(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B13401037.png)

